Stavudine/lamivudine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

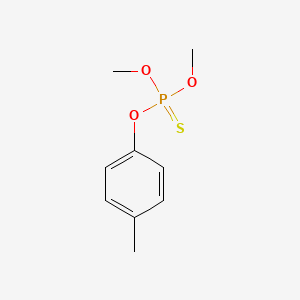

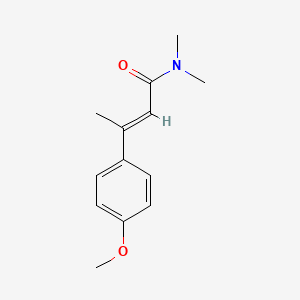

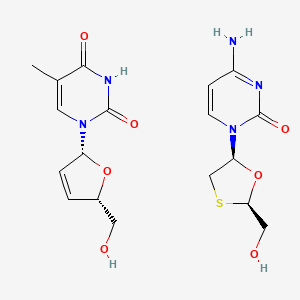

Stavudine and lamivudine are nucleoside reverse transcriptase inhibitors used primarily in the treatment of Human Immunodeficiency Virus (HIV) infections. Stavudine is an analogue of thymidine, while lamivudine is an analogue of cytosine. Both compounds work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stavudine is synthesized from thymidine through a series of chemical reactions, including dehydrogenation and deoxygenation. The process involves the use of reagents such as sodium periodate and sodium borohydride . Lamivudine is synthesized from cytosine through a multi-step process that includes the formation of an oxathiolane ring .

Industrial Production Methods: Industrial production of stavudine and lamivudine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain the stability of the compounds .

Analyse Des Réactions Chimiques

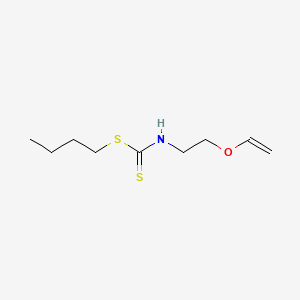

Types of Reactions: Stavudine and lamivudine undergo various chemical reactions, including oxidation, reduction, and substitution. For example, stavudine’s secondary amine group reacts with 3-methyl-2-benzothiazoline hydrazone in the presence of ferric chloride, resulting in a compound with a maximum absorbance at 626 nm .

Common Reagents and Conditions: Common reagents used in the reactions of stavudine and lamivudine include potassium permanganate, sodium metaperiodate, and ferric chloride. These reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of stavudine and lamivudine include various derivatives that are used in further chemical and pharmaceutical applications .

Applications De Recherche Scientifique

Stavudine and lamivudine are extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. They are crucial components in the development of antiretroviral therapies for HIV and are also used in studies related to viral replication and resistance . Additionally, these compounds are used in the development of combination therapies to enhance the efficacy of HIV treatment .

Mécanisme D'action

Stavudine and lamivudine exert their effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. Stavudine is phosphorylated to active metabolites that compete for incorporation into viral DNA, acting as chain terminators of DNA synthesis . Lamivudine works similarly by blocking the HIV reverse transcriptase and hepatitis B virus polymerase, thereby preventing viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to stavudine and lamivudine include zidovudine, didanosine, and nevirapine. These compounds are also nucleoside reverse transcriptase inhibitors used in the treatment of HIV .

Uniqueness: Stavudine and lamivudine are unique in their specific molecular structures and mechanisms of action. While zidovudine and didanosine also inhibit reverse transcriptase, they differ in their chemical composition and pharmacokinetic properties. Lamivudine, for instance, is effective against both HIV-1 and HIV-2, as well as hepatitis B, making it a versatile antiretroviral agent .

Propriétés

Numéro CAS |

880256-72-4 |

|---|---|

Formule moléculaire |

C18H23N5O7S |

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O4.C8H11N3O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t7-,8+;6-,7+/m00/s1 |

Clé InChI |

JUZRKMWONRCFNB-LAYJTVFSSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)